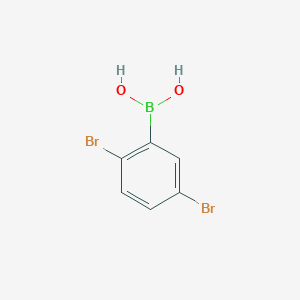

2,5-Dibromophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dibromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBr2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLBXUUGERIZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBr2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434622 | |

| Record name | 2,5-Dibromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008106-93-1 | |

| Record name | 2,5-Dibromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dibromophenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromophenylboronic acid is a valuable bifunctional organoboron compound that serves as a key building block in organic synthesis. Its utility primarily stems from the presence of both a reactive boronic acid moiety and two bromine atoms on the phenyl ring. This unique combination allows for sequential and site-selective cross-coupling reactions, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound.

Core Properties of this compound

This compound is a solid at room temperature. A summary of its key physical and chemical properties is provided in the tables below.

| Identifier | Value |

| CAS Number | 1008106-93-1[] |

| Molecular Formula | C₆H₅Br₂BO₂ |

| Molecular Weight | 279.72 g/mol |

| IUPAC Name | (2,5-dibromophenyl)boronic acid |

| Physical Property | Value |

| Melting Point | >175 °C (decomposed)[2] |

| Boiling Point | Data not available |

| Solubility | Phenylboronic acids generally exhibit good solubility in polar organic solvents such as ethers and ketones, and low solubility in nonpolar hydrocarbon solvents.[3][4] Quantitative solubility data for this compound in specific solvents is not readily available in the literature. |

Spectroscopic Data

While specific spectra for this compound are not widely published, the following are expected characteristic spectral features based on analogous compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The B(OH)₂ protons are often broad and may exchange with solvent, making them difficult to observe. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 120-140 ppm. The carbon atom attached to the boron atom (C-B) would appear as a broad signal due to quadrupolar relaxation of the boron nucleus. |

| FT-IR | Characteristic peaks would include O-H stretching of the boronic acid group (broad, ~3300 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1600, 1470 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |

Synthesis of this compound

A common method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic workup. The following is a general protocol for the synthesis of a substituted phenylboronic acid, which can be adapted for this compound starting from 1,4-dibromobenzene.

Experimental Protocol: Synthesis of a Phenylboronic Acid

Materials:

-

1,4-Dibromobenzene

-

n-Butyllithium (n-BuLi) or Magnesium turnings

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Hydrochloric acid (HCl) or other mineral acid

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Preparation of the Organometallic Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-dibromobenzene in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of n-BuLi in hexanes dropwise. Alternatively, for a Grignard reaction, add magnesium turnings to the flask and initiate the reaction.

-

Borylation: To the cooled solution of the organometallic reagent, slowly add a trialkyl borate (e.g., triisopropyl borate) dropwise, maintaining the low temperature.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding an aqueous solution of HCl at 0 °C until the mixture is acidic.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system.

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The two bromine atoms on this compound can be selectively coupled, allowing for the synthesis of unsymmetrical biaryl compounds.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)

-

Solvent (e.g., toluene, dioxane, or dimethylformamide, often with water)

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: Add the degassed solvent(s) to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

-

Workup and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

While there is no specific information on the direct involvement of this compound in biological signaling pathways, boronic acid derivatives are a significant class of compounds in medicinal chemistry. They are known to act as enzyme inhibitors, particularly of serine proteases, due to the ability of the boron atom to form a stable, reversible covalent bond with the catalytic serine residue. The biaryl structures synthesized using this compound are prevalent in many biologically active molecules, and the bromine atoms can serve as handles for further functionalization to optimize pharmacological properties.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly for the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. Its bifunctional nature allows for sequential and controlled modifications, making it a key intermediate for researchers in the fields of medicinal chemistry, materials science, and agrochemical development. The general protocols provided herein can be adapted and optimized for specific synthetic targets, underscoring the broad utility of this compound.

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of 2,5-Dibromophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,5-dibromophenylboronic acid, a versatile building block in modern organic synthesis. The strategic placement of two bromine atoms on the phenyl ring imparts unique reactivity to this molecule, making it a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Core Chemical Properties

This compound is a white to off-white solid. While specific experimental data for some of its physical properties are not widely reported, key identifiers and data from closely related compounds provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂BO₂ | [][2] |

| Molecular Weight | 279.72 g/mol | [] |

| CAS Number | 1008106-93-1 | [] |

| Canonical SMILES | B(C1=C(C=CC(=C1)Br)Br)(O)O | [2] |

| InChI | InChI=1S/C6H5BBr2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | [2] |

| Melting Point | Not available (For comparison, 2-bromophenylboronic acid: 113 °C) | [3] |

| Boiling Point | Not available (Predicted for 2-bromophenylboronic acid: 329.2±44.0 °C) | |

| Solubility | Soluble in many organic solvents such as methanol, and slightly soluble in acetonitrile, chloroform, and DMSO. | |

| pKa | Not available (Predicted for 2-bromophenylboronic acid: 8.25±0.58) |

Reactivity and Key Synthetic Applications

The reactivity of this compound is dominated by the versatile boronic acid functional group, which readily participates in a variety of cross-coupling reactions. The two bromine atoms on the aromatic ring also serve as synthetic handles for further functionalization, allowing for the sequential and regioselective introduction of different substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner with a wide range of organic halides and triflates. The electron-withdrawing nature of the bromine atoms can influence the electronics of the phenyl ring and affect the reaction kinetics.

A typical experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below:

References

Stability and Storage of 2,5-Dibromophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dibromophenylboronic acid. Given the limited availability of specific quantitative stability data for this compound in public literature, this document synthesizes information from safety data sheets, analogous arylboronic acid studies, and general chemical stability testing protocols to offer a robust resource for handling and storing this critical reagent.

Chemical Properties and Intrinsic Stability

This compound (CAS No: 1217500-71-0) is a white to off-white solid. Like many arylboronic acids, it is generally stable under standard ambient conditions when properly stored.[1][2] However, its utility in chemical synthesis, particularly in cross-coupling reactions, stems from the reactivity of the carbon-boron bond, which also makes it susceptible to degradation under certain environmental conditions.

Recommended Storage and Handling Conditions

Proper storage is paramount to ensure the long-term stability and purity of this compound. The following conditions are recommended based on safety data sheets for this and similar arylboronic acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | -70°C (Freezer) is recommended for long-term storage.[1] Refrigerated (2-8°C) is suitable for short-term storage. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |

| Moisture | Store in a tightly sealed container in a dry environment.[1][2][3] | Boronic acids are susceptible to dehydration to form boroxines and hydrolysis can facilitate protodeboronation. |

| Light | Protect from light. | To prevent potential photolytic degradation. |

| Handling | Handle in a well-ventilated area, avoiding dust formation.[1][2][3][4][5] Use personal protective equipment (gloves, safety goggles). | To prevent inhalation and skin contact. |

Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways that can impact their purity and reactivity. Understanding these pathways is crucial for developing appropriate storage and handling protocols.

Dehydration to Boroxines

Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is often a reversible process, and the presence of water can shift the equilibrium back towards the boronic acid.

Protodeboronation

Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This reaction is often facilitated by aqueous conditions and can be influenced by pH.

Oxidation

Arylboronic acids can be susceptible to oxidation, leading to the formation of phenols. This can be initiated by atmospheric oxygen or other oxidizing agents.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced Degradation Study

Forced degradation studies, or stress testing, are performed to accelerate the degradation of a compound to identify potential degradation products and pathways.

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 30 min to 24 hrs).[6] | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |

| Base Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 30 min to 24 hrs).[6] | To assess stability in basic conditions, which may promote protodeboronation. |

| Oxidation | Dissolve the sample in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a specified time (e.g., 24 hrs).[6] | To identify potential oxidative degradation products. |

| Thermal Stress | Store the solid sample in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 1 week). | To evaluate the potential for thermal degradation in the solid state. |

| Photolytic Stress | Expose a solid or solution sample to controlled light conditions (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV) as per ICH Q1B guidelines. | To determine sensitivity to light and identify photodegradation products. |

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from any degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for arylboronic acids.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

-

Sample Preparation: Dissolve the boronic acid sample in the mobile phase at a concentration of approximately 1 mg/mL.

Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for studying the structure and stability of boronic acids. It can be used to monitor the equilibrium between the boronic acid and its boroxine anhydride, as well as to detect other boron-containing species.

Experimental Workflow: Synthesis and Purification

A general workflow for the synthesis and purification of this compound is illustrated below. This process is crucial as the purity of the starting material directly impacts its stability and performance in subsequent reactions.

Conclusion

While this compound is a relatively stable compound under recommended storage conditions, it is susceptible to degradation through dehydration, protodeboronation, and oxidation. For professionals in research and drug development, a thorough understanding of these stability aspects is crucial for ensuring the quality of the reagent and the reproducibility of experimental outcomes. Strict adherence to storage protocols—refrigerated or frozen, dry, under an inert atmosphere, and protected from light—is the most effective strategy for maintaining its integrity. When quantitative stability data is required, a systematic approach employing forced degradation studies coupled with a validated, stability-indicating analytical method is the recommended course of action.

References

Technical Guide to the Material Safety Data Sheet for 2,5-Dibromophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of 2,5-Dibromophenylboronic acid (CAS No. 1008106-93-1). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation, procedural workflows, and the experimental basis for hazard classifications.

Substance Identification and Properties

This compound is an organoboron compound used as a building block in organic synthesis, particularly in Suzuki coupling reactions to form complex molecules.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are summarized below. Data for this specific compound is limited, and some fields are noted as not available from public sources.

| Property | Value | Source |

| CAS Number | 1008106-93-1 | AOBChem |

| Molecular Formula | C₆H₅BBr₂O₂ | AOBChem |

| Molecular Weight | 279.72 g/mol | AOBChem |

| Appearance | Powder (Form) | AOBChem |

| Melting Point | No Data Available | AOBChem |

| Boiling Point | No Data Available | AOBChem |

| Solubility in Water | No Data Available | AOBChem |

Hazard Identification and Classification

The primary hazards associated with this compound are related to its irritant properties. The classification is based on the Globally Harmonized System (GHS).[1]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

The workflow for identifying and responding to these hazards is outlined below.

References

The Ascendancy of Dibromophenylboronic Acids: A Technical Guide to their Synthesis and Application in Research

A comprehensive overview of the synthesis, historical development, and critical applications of dibromophenylboronic acids, providing researchers, scientists, and drug development professionals with a detailed resource for leveraging these versatile reagents.

Introduction

Dibromophenylboronic acids, a class of organoboron compounds featuring a phenyl ring substituted with two bromine atoms and a boronic acid functional group, have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique structural motifs and reactivity have positioned them as valuable building blocks for the construction of complex molecules, ranging from novel pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the historical development, synthetic methodologies, and key applications of these important chemical entities.

Historical Development and Synthetic Evolution

The journey of dibromophenylboronic acids is intrinsically linked to the broader development of organoboron chemistry. While the first synthesis of a boronic acid was reported in 1860 by Edward Frankland, the specific exploration of dibrominated derivatives gained momentum with the advent of powerful cross-coupling reactions. The development of the Suzuki-Miyaura coupling reaction in the late 1970s, which utilizes organoboronic acids as key coupling partners, significantly elevated the importance of functionalized arylboronic acids, including their dibrominated congeners.[1]

Early synthetic approaches to arylboronic acids often involved the reaction of organometallic reagents, such as Grignard or organolithium species, with borate esters. This fundamental strategy remains a cornerstone for the synthesis of dibromophenylboronic acids today. More recently, transition metal-catalyzed C-H borylation has provided a powerful and direct method for the synthesis of arylboronic acids, offering alternative pathways to these valuable compounds.[2]

Key Synthetic Methodologies

The synthesis of dibromophenylboronic acids is primarily achieved through two robust and versatile methods: lithiation-borylation of dibromobenzenes and palladium-catalyzed Miyaura borylation of dibromo-haloarenes.

1. Lithiation-Borylation: This classic method involves the initial formation of an aryllithium species from a dibromobenzene derivative through halogen-lithium exchange, typically using an organolithium reagent like n-butyllithium at low temperatures. The subsequent reaction of the aryllithium with a trialkyl borate, followed by acidic workup, affords the desired dibromophenylboronic acid. The choice of starting dibromobenzene isomer dictates the substitution pattern of the final product.

2. Palladium-Catalyzed Miyaura Borylation: This powerful method involves the palladium-catalyzed cross-coupling of a dibromoaryl halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction offers excellent functional group tolerance and is often milder than the lithiation-borylation approach.[3] Iridium-catalyzed C-H borylation has also emerged as a complementary strategy for the direct introduction of a boryl group onto a dibrominated aromatic ring.[2]

Quantitative Data on the Synthesis of Dibromophenylboronic Acids

The following tables summarize representative yields for the synthesis of various dibromophenylboronic acid isomers using the primary synthetic methods.

| Isomer | Starting Material | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

| 3,5-Dibromophenylboronic acid | 1,3,5-Tribromobenzene | 1. n-BuLi, 2. B(OiPr)₃, 3. H⁺ | THF/Hexane | -78 to RT | 75 | [4] |

| 2,4-Dibromophenylboronic acid | 1,3-Dibromo-4-iodobenzene | 1. i-PrMgCl, 2. B(OiPr)₃, 3. H⁺ | THF | -15 to RT | 68 | [5] |

| 2,6-Dibromophenylboronic acid | 1,3-Dibromobenzene | 1. LDA, 2. B(OiPr)₃, 3. H⁺ | THF | -78 to RT | 55 | |

| 3,4-Dibromophenylboronic acid | 1,2-Dibromo-4-iodobenzene | 1. n-BuLi, 2. B(OMe)₃, 3. H⁺ | THF/Et₂O | -78 to RT | 72 | [6] |

Table 1: Synthesis of Dibromophenylboronic Acids via Lithiation/Grignard-Borylation.

| Isomer | Starting Material | Boron Source | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3,5-Dibromophenylboronic acid pinacol ester | 1,3,5-Tribromobenzene | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 82 | [7] |

| 2,5-Dibromophenylboronic acid pinacol ester | 1,4-Dibromo-2-iodobenzene | B₂pin₂ | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 78 | [7] |

Table 2: Synthesis of Dibromophenylboronic Acid Esters via Palladium-Catalyzed Borylation.

Experimental Protocols

General Procedure for Lithiation-Borylation of a Dibromobenzene

Materials:

-

Appropriate dibromo-iodobenzene or tribromobenzene (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

n-Butyllithium (1.1 equiv, solution in hexanes)

-

Trialkyl borate (e.g., trimethyl borate or triisopropyl borate, 1.2 equiv)

-

Aqueous HCl (e.g., 1 M)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add the dibromoaryl halide and dissolve it in the anhydrous solvent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

-

To the resulting aryllithium solution, add the trialkyl borate dropwise, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

The crude dibromophenylboronic acid can be purified by recrystallization or column chromatography.

General Procedure for Palladium-Catalyzed Miyaura Borylation

Materials:

-

Dibromoaryl halide or triflate (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., potassium acetate (KOAc) or potassium phosphate (K₃PO₄), 3.0 equiv)

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the dibromoaryl halide, bis(pinacolato)diboron, palladium catalyst, and base in a reaction vessel.

-

Add the anhydrous solvent and seal the vessel.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude dibromophenylboronic acid pinacol ester can be purified by column chromatography. The pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid if required.

Key Applications in Research and Development

The utility of dibromophenylboronic acids stems from the presence of three distinct reactive sites: the boronic acid moiety and the two carbon-bromine bonds. This trifunctional nature allows for sequential and site-selective transformations, making them powerful building blocks in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of dibromophenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction.[1] The boronic acid group serves as the nucleophilic partner, while the bromine atoms can act as electrophilic sites in subsequent coupling reactions. This allows for the programmed synthesis of complex biaryl and polyaryl structures. The differential reactivity of the C-B and C-Br bonds can be exploited to achieve selective, stepwise functionalization.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. escholarship.org [escholarship.org]

spectroscopic analysis (NMR, IR, Mass Spec) of 2,5-Dibromophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,5-Dibromophenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for acquiring these spectra. While experimentally verified spectra for this specific compound are not widely available in public databases, the data presented herein are predicted based on its chemical structure and comparison with analogous compounds.

Core Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 (broad s) | broad singlet | 2H | B(OH)₂ |

| ~7.8 (d) | doublet | 1H | Ar-H |

| ~7.6 (d) | doublet | 1H | Ar-H |

| ~7.5 (dd) | doublet of doublets | 1H | Ar-H |

Note: The chemical shift of the B(OH)₂ protons is highly dependent on solvent, concentration, and temperature and may exchange with residual water in the solvent.

Table 2: Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~140 (broad) | Ar-C-B(OH)₂ |

| ~138 | Ar-C-H |

| ~135 | Ar-C-H |

| ~132 | Ar-C-H |

| ~122 | Ar-C-Br |

| ~120 | Ar-C-Br |

Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3100-3000 | Medium | Ar C-H stretch |

| ~1600, ~1470 | Medium-Strong | Ar C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1200 | Strong | C-Br stretch |

| ~820 | Strong | Ar C-H bend (out-of-plane) |

Table 4: Expected Mass Spectrometry Data (ESI-)

| m/z | Interpretation |

| 277.87 | [M-H]⁻ |

| 259.86 | [M-H-H₂O]⁻ |

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to M, M+2, and M+4 peaks.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3] The use of a polar aprotic solvent like DMSO-d₆ is recommended to minimize the formation of boronic anhydrides (boroxines), which can complicate the spectra.[2] Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy :

-

¹³C NMR Spectroscopy :

-

Instrument : 125 MHz NMR spectrometer.

-

Parameters : Use a proton-decoupled pulse sequence.[1] A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds will be necessary due to the low natural abundance of the ¹³C isotope.[2][3] The solvent peak of DMSO-d₆ at ~39.52 ppm serves as the internal reference.[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of solid this compound directly onto the ATR crystal.[2] Apply pressure with the instrument's pressure arm to ensure good contact.[2]

-

Data Acquisition :

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

-

Data Acquisition (Electrospray Ionization - ESI) :

-

Instrument : A high-resolution mass spectrometer equipped with an ESI source.

-

Parameters : Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.[1] Acquire spectra in both positive and negative ion modes.[1] Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.[1][2] Negative ion mode is often preferred for boronic acids to observe the [M-H]⁻ ion.[4]

-

Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the relationship between the different analytical techniques.

Caption: Generalized workflow for the synthesis and spectroscopic characterization.

Caption: Relationship between different spectroscopic techniques for structural analysis.

References

Understanding the Crystal Structure of 2,5-Dibromophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of 2,5-Dibromophenylboronic acid. While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other reviewed literature at the time of this writing, this document outlines the established methodologies for determining such a structure. Furthermore, it discusses the anticipated structural features based on the analysis of closely related phenylboronic acid derivatives.

Introduction: The Significance of Crystal Structure in Phenylboronic Acids

Phenylboronic acids are a class of compounds of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions is particularly noteworthy. The solid-state structure of these molecules, determined through single-crystal X-ray diffraction, provides invaluable insights into their physical and chemical properties. Understanding the crystal packing, intermolecular interactions, and conformational preferences is crucial for:

-

Drug Development: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, bioavailability, and stability.

-

Materials Science: The arrangement of molecules in a crystal lattice dictates the material's bulk properties, such as its optical and electronic characteristics.

-

Reaction Engineering: Solid-state reactivity can be influenced by the proximity and orientation of functional groups within the crystal.

For this compound, the presence of two bromine atoms and a boronic acid group suggests the potential for a rich variety of intermolecular interactions, including hydrogen bonding and halogen bonding, which would govern its crystal packing.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound follows a well-established workflow. The following protocols are based on generalized procedures for phenylboronic acid derivatives.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For phenylboronic acids, slow evaporation is a commonly employed crystallization technique.

Materials:

-

This compound

-

High-purity solvent (e.g., ethanol, methanol, acetone, toluene, or a mixture)

-

Crystallization vial

Procedure:

-

A saturated or near-saturated solution of this compound is prepared in a suitable solvent at a slightly elevated temperature to ensure complete dissolution.

-

The solution is filtered to remove any particulate matter.

-

The vial is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at a constant temperature.

-

Over a period of hours to days, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

-

Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (transparent with well-defined faces) are obtained, they are carefully harvested.

Single-Crystal X-ray Diffraction Data Collection

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS).

-

A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).

-

A cryosystem for low-temperature data collection (e.g., 100 K) to minimize thermal vibrations of the atoms.

Procedure:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant oil.

-

The mounted crystal is placed on the diffractometer and cooled to the desired temperature.

-

The diffractometer software is used to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step.

Structure Solution and Refinement

The collected diffraction data is processed to yield the final crystal structure.

Software:

-

Software suites such as SHELX, Olex2, or CRYSTALS are commonly used for structure solution, refinement, and analysis.

Procedure:

-

The raw diffraction images are integrated to determine the intensities of the Bragg reflections.

-

The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

-

The structural model is refined using a least-squares algorithm, which iteratively adjusts the atomic coordinates, displacement parameters, and other parameters to achieve the best fit between the calculated and observed diffraction data.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

The final structure is validated using crystallographic software to check for consistency and quality.

Anticipated Structural Features of this compound

Based on the known crystal structures of other phenylboronic acids, several key structural features can be anticipated for this compound.

Molecular Geometry

The molecule is expected to be largely planar, with the boronic acid group (-B(OH)_2) lying in or close to the plane of the phenyl ring. The C-B bond length is anticipated to be in the range of 1.55-1.59 Å. The B-O bond lengths are expected to be around 1.36 Å, and the O-B-O bond angle is predicted to be approximately 120°, consistent with a trigonal planar geometry around the boron atom.

Intermolecular Interactions

Hydrogen bonding is a dominant intermolecular interaction in the crystal structures of phenylboronic acids. It is highly probable that the boronic acid groups of adjacent this compound molecules will form hydrogen-bonded dimers or extended chains. In these arrangements, the hydroxyl groups act as both hydrogen bond donors and acceptors.

Furthermore, the presence of bromine atoms introduces the possibility of halogen bonding, where a bromine atom on one molecule interacts with an electronegative atom (such as an oxygen from a boronic acid group) on a neighboring molecule. C-H···π and π-π stacking interactions between the phenyl rings may also play a role in the overall crystal packing.

Data Presentation

As no experimental crystallographic data for this compound has been reported, a table of quantitative data cannot be provided. Should such data become available, it would typically be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₆H₅BBr₂O₂ |

| Formula weight | To be determined |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c, Pna2₁ |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor (%) | To be determined |

| wR-factor (%) | To be determined |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C1-Br1 | To be determined |

| C4-Br2 | To be determined |

| C2-B1 | To be determined |

| B1-O1 | To be determined |

| B1-O2 | To be determined |

| O1-B1-O2 | To be determined |

| C3-C2-B1 | To be determined |

Visualizations

The following diagrams illustrate the general workflow for crystallographic analysis and a hypothetical molecular structure of this compound.

solubility profile of 2,5-Dibromophenylboronic acid in common lab solvents

An In-depth Technical Guide on the Solubility Profile of 2,5-Dibromophenylboronic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document presents expected solubility trends based on the behavior of structurally related boronic acids, particularly the parent compound, phenylboronic acid. A detailed experimental protocol for determining solubility via the dynamic method is provided to enable researchers to generate precise data for their specific applications. Furthermore, this guide illustrates the Suzuki-Miyaura cross-coupling reaction, a key synthetic pathway where this compound is frequently utilized, to provide a practical context for its application.

Introduction

This compound is a vital organoboron compound used as a building block in organic synthesis.[] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental method for forming carbon-carbon bonds.[2] A thorough understanding of its solubility in various common laboratory solvents is critical for optimizing reaction conditions, developing purification strategies, and for formulation in drug development processes.

This guide addresses the current gap in specific quantitative solubility data for this compound by providing qualitative expectations and proxy data from phenylboronic acid.[3][4] The solubility of substituted phenylboronic acids is generally influenced by the nature and position of the substituents on the phenyl ring, as well as the polarity of the solvent.[5] Boronic acids can also undergo dehydration to form cyclic anhydrides known as boroxines, a factor that can influence solubility measurements.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | (2,5-dibromophenyl)boronic acid | [] |

| CAS Number | 1008106-93-1 | [] |

| Molecular Formula | C₆H₅BBr₂O₂ | [] |

| Molecular Weight | 279.72 g/mol | [] |

Solubility Profile

Qualitative Solubility

Based on the established behavior of phenylboronic acid and its derivatives, the following table outlines the expected qualitative solubility of this compound in common laboratory solvents.

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Likely Soluble |

| Polar Protic | Methanol, Ethanol | Likely Soluble[6] |

| Non-Polar | Toluene, Hexane, Methylcyclohexane | Likely Sparingly Soluble to Insoluble[7] |

| Chlorinated | Chloroform, Dichloromethane | Likely Moderately Soluble |

Quantitative Solubility of Phenylboronic Acid (Proxy Data)

In the absence of specific data for this compound, the following table presents experimentally determined solubility data for the parent compound, phenylboronic acid. This serves as a useful, albeit approximate, guide.

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) | Reference |

| Acetone | 20 | ~0.35 | [7] |

| 3-Pentanone | 20 | ~0.25 | [7] |

| Dipropyl ether | 20 | ~0.45 | [7] |

| Chloroform | 20 | ~0.1 | [7] |

| Methylcyclohexane | 20 | <0.01 | [7] |

Experimental Protocol for Solubility Determination

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[3][7] This technique involves monitoring the dissolution of a solid solute in a solvent upon controlled heating.[8]

Materials and Equipment

-

This compound

-

High-purity organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

-

Jacketed glass vessel equipped with a magnetic stirrer

-

Circulating thermostat bath with precise temperature control

-

Calibrated digital thermometer or temperature probe

-

Turbidity sensor or a laser and photodetector system

-

Analytical balance (±0.0001 g)

Procedure

-

Sample Preparation: Accurately weigh a specific mass of this compound and the chosen solvent into the jacketed glass vessel to prepare a biphasic sample of a precisely known composition.

-

Heating and Stirring: Place the vessel in the thermostat bath and commence vigorous stirring to ensure the mixture is well-agitated.

-

Controlled Heating: Program the thermostat to increase the temperature at a slow, constant rate, typically between 0.1 and 0.5 °C per minute.

-

Turbidity Monitoring: Continuously monitor the turbidity of the sample. The dissolution of the solid is accompanied by a decrease in turbidity.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is identified by a sharp drop in turbidity or a sharp increase in light transmission.

-

Data Collection: Repeat the entire procedure for a range of solute-solvent compositions to construct a comprehensive solubility curve (mole fraction vs. temperature).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a key reaction pathway for this compound.

Caption: Workflow for the dynamic method of solubility determination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide serves as a foundational resource on the solubility of this compound for researchers, scientists, and drug development professionals. While specific quantitative solubility data remains to be published, the provided qualitative profile, proxy data for phenylboronic acid, and a detailed experimental protocol for the dynamic method offer a robust framework for practical applications. A comprehensive understanding of the solubility of this important reagent is paramount for its effective use in synthetic chemistry, particularly in optimizing the conditions for Suzuki-Miyaura cross-coupling reactions, thereby facilitating the development of novel chemical entities.

References

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C6H5BBr2O2) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

2,5-Dibromophenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromophenylboronic acid is a valuable bifunctional reagent in organic synthesis, primarily utilized as a versatile building block in palladium-catalyzed cross-coupling reactions. Its structure, featuring two bromine atoms and a boronic acid moiety on a phenyl ring, allows for sequential and site-selective carbon-carbon and carbon-heteroatom bond formations. This unique reactivity profile makes it an attractive starting material for the synthesis of complex poly-substituted aromatic compounds, which are key scaffolds in medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions, and explores its potential in the development of novel bioactive molecules and functional materials.

Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl and substituted aromatic structures. The presence of two bromine atoms allows for a twofold coupling, enabling the synthesis of terphenyls and other extended π-conjugated systems. Alternatively, the differential reactivity of the C-Br bonds can be exploited for selective mono-arylation, leaving the second bromine atom available for further functionalization.

A key example of the utility of this compound is in the synthesis of aniline-based amides. In a study focused on the development of novel organic compounds, N-(2,5-dibromophenyl)acetamide was successfully coupled with various arylboronic acids via a palladium-catalyzed Suzuki cross-coupling reaction, affording the desired products in moderate to good yields.[1] This transformation highlights the tolerance of the reaction to various functional groups on the coupling partner.

Quantitative Data Summary

The following table summarizes the yields obtained in the Suzuki-Miyaura cross-coupling reaction between N-(2,5-dibromophenyl)acetamide and a selection of arylboronic acids.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-(2',5'-dibromo-[1,1'-biphenyl]-4-yl)acetamide | 75 |

| 2 | 4-Methylphenylboronic acid | N-(2',5'-dibromo-4'-methyl-[1,1'-biphenyl]-4-yl)acetamide | 81 |

| 3 | 4-Methoxyphenylboronic acid | N-(2',5'-dibromo-4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide | 78 |

| 4 | 4-Chlorophenylboronic acid | N-(4'-chloro-2',5'-dibromo-[1,1'-biphenyl]-4-yl)acetamide | 72 |

| 5 | 3-Nitrophenylboronic acid | N-(2',5'-dibromo-3'-nitro-[1,1'-biphenyl]-4-yl)acetamide | 66 |

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide is provided below. It is important to note that reaction conditions should be optimized for each specific substrate combination.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add this compound, the aryl halide, and the base.

-

The vessel is sealed, and the atmosphere is thoroughly purged with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent mixture to the vessel.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Reaction: Signaling Pathways and Experimental Workflows

To better understand the underlying mechanisms and processes, the following diagrams have been generated using the DOT language.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for derivatives of this compound are not extensively reported in the literature, the broader class of boronic acid-containing molecules has shown significant promise in medicinal chemistry. Boronic acids and their derivatives are known to act as inhibitors of various enzymes, most notably proteasomes. The anticancer drug Bortezomib, a dipeptidyl boronic acid, is a prime example of the therapeutic potential of this class of compounds. The ability to introduce diverse functionalities onto the 2,5-dibromophenyl scaffold via sequential cross-coupling reactions opens up avenues for the synthesis of novel libraries of compounds for screening against various biological targets.

In the realm of materials science, the di-bromo functionality of this compound makes it an excellent candidate for the synthesis of conjugated polymers and organic materials. The Suzuki polycondensation of dihaloaromatic compounds with diboronic acids or their esters is a powerful method for creating high-molecular-weight polymers with tailored electronic and optical properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The incorporation of the 2,5-dibromophenyl unit can influence the polymer's solubility, thermal stability, and charge transport characteristics.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex aromatic compounds. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the construction of diverse molecular architectures with a high degree of control. While the full scope of its utility is still being explored, the potential for its derivatives in drug discovery and materials science is significant. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is warranted and is expected to yield exciting new discoveries in these fields.

References

Methodological & Application

Application Notes and Detailed Protocol for Suzuki Coupling with 2,5-Dibromophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This powerful palladium-catalyzed reaction is widely employed in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides a detailed protocol for the Suzuki coupling of 2,5-dibromophenylboronic acid with various aryl halides. The presence of two bromine atoms on the phenylboronic acid offers opportunities for sequential or double cross-coupling reactions, allowing for the synthesis of complex poly-arylated structures. The reaction conditions have been optimized to ensure efficient coupling and high yields.

Core Reaction and Mechanism

The general scheme for the Suzuki coupling involves the reaction of an organoboron species (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base.[1] The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[3] The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[4]

Data Presentation: Optimized Reaction Conditions

The following table summarizes a set of optimized conditions for the Suzuki coupling of this compound with a generic aryl halide. These parameters are based on successful couplings of similar di-halogenated aromatic substrates.[5][6]

| Parameter | Recommended Condition | Notes |

| Aryl Halide | 1.0 mmol, 1.0 equiv. | Iodides, bromides, and triflates are suitable. Chlorides may require more active catalysts.[2] |

| This compound | 1.2 - 1.5 equiv. | A slight excess is used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | Pd(PPh₃)₄ (3-6 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[5][6] |

| Base | K₃PO₄ (2.0 - 4.0 equiv.) | Potassium phosphate is an effective base for this transformation.[5][6] |

| Solvent System | 1,4-Dioxane / H₂O (4:1) | A mixture of an organic solvent and water is often used to dissolve all reactants.[7] |

| Temperature | 80-90 °C | Heating is required to drive the reaction to completion. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocol

This protocol details a general procedure for the Suzuki coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

1,4-Dioxane (8 mL, degassed)

-

Deionized water (2 mL, degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to remove any oxygen.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the mixture and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

Experimental Workflow Diagram:

Caption: A flowchart illustrating the key steps in the Suzuki coupling protocol.

Catalytic Cycle Diagram:

Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura reaction.

References

Applications of 2,5-Dibromophenylboronic Acid in Cross-Coupling Reactions: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromophenylboronic acid is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its two bromine atoms and a boronic acid group offer multiple reaction sites, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, as well as in the synthesis of polyphenylene-based polymers.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. This compound can be selectively coupled at the boronic acid position, leaving the bromine atoms available for subsequent transformations. This allows for the stepwise synthesis of unsymmetrical poly-aryl systems.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |

| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |

| 3 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/H₂O (2:1) | 100 | 12 | 85 |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol describes the synthesis of 2',5'-dibromo-4-methoxy-1,1'-biphenyl.

Materials:

-

This compound

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

-

The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.[1]

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.[1]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[1]

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Arylation of Alkenes

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[2] While protocols directly using this compound are not extensively detailed in the provided search results, a general procedure for the Heck reaction of arylboronic acids with olefins can be adapted. This reaction typically requires an oxidant to regenerate the active Pd(II) catalyst.

Data Presentation: Heck-Type Reaction of Phenylboronic Acid with Styrene

| Entry | Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | NBS (30) | Toluene | 25 | 12 | 76 |

| 2 | CuBr (30) | Toluene | 25 | 12 | 42 |

Experimental Protocol: Heck-Type Reaction of this compound with Styrene (Adapted)

This adapted protocol outlines the synthesis of (E)-2,5-dibromostilbene.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate [Pd(OAc)₂]

-

N-Bromosuccinimide (NBS)

-

Toluene, dry

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), styrene (1.0 mmol), palladium(II) acetate (5 mol%), and N-bromosuccinimide (30 mol%).[3]

-

The flask is sealed, and the atmosphere is replaced with an inert gas.

-

Add dry toluene (1 mL) via syringe.

-

The reaction mixture is stirred at 25 °C for 12 hours.[3]

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by silica gel chromatography to afford the desired stilbene derivative.

Experimental Workflow: Heck Reaction

Caption: General workflow for a Heck cross-coupling reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. While this compound does not directly participate as the halide component, it can be envisioned that after conversion of the boronic acid to an iodide or bromide, or through a decarboxylative coupling approach, Sonogashira reactions can be performed at the bromine positions. A general protocol for a copper-free Sonogashira coupling of an aryl bromide is provided.

Data Presentation: Copper-Free Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| m-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (2) | P(p-tol)₃ (4) | DBU | THF | 60 | 2 | 95 |

| 3-Bromoaniline | 4-Hydroxy-4-methyl-2-pentynoic acid | Pd(OAc)₂ (5) | SPhos (7.5) | TBAF·3H₂O | THF | 80 | 14 | 82 |

Experimental Protocol: Copper-Free Sonogashira Coupling (General)

This protocol outlines a general procedure for the coupling of an aryl bromide with a terminal alkyne.

Materials:

-

Aryl bromide (e.g., a derivative of this compound)

-

Terminal alkyne

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tri(p-tolyl)phosphine [P(p-tol)₃]

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add the aryl bromide (1.0 mmol), palladium(II) acetate (2 mol%), and tri(p-tolyl)phosphine (4 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous THF, the terminal alkyne (1.2 mmol), and DBU (1.5 mmol) via syringe.

-

The reaction mixture is stirred at 60 °C for 2 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Signaling Pathway: Sonogashira Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Suzuki Polycondensation: Synthesis of Poly(p-phenylene) Derivatives

This compound can be utilized as an AB₂-type monomer in Suzuki polycondensation reactions to synthesize hyperbranched or cross-linked poly(p-phenylene)s. Alternatively, after conversion of the boronic acid to its pinacol ester, it can act as an AA-type monomer for copolymerization with a BB-type dibromoarene.

Data Presentation: Suzuki Polycondensation Conditions

| Monomer 1 | Monomer 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Polymer Mn (Da) | PDI |

| 2,5-Thiophenebis(boronic acid pinacol ester) | 2,7-Dibromo-9,9-dioctylfluorene | Pd₂(dba)₃ (1) | P(o-tolyl)₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 48 | 15,000 | 2.1 |

Experimental Protocol: Suzuki Polycondensation (General)

This protocol provides a general procedure for the synthesis of a conjugated polymer via Suzuki polycondensation.

Materials:

-

This compound derivative (as a diboronic ester or in conjunction with a dibromide)

-

Aryl dibromide (if applicable)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., tri(o-tolyl)phosphine)

-

Base (e.g., K₂CO₃)

-

Solvent system (e.g., Toluene/Water)

-

Reaction vessel with reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the boronic acid derivative, the aryl dibromide, the palladium catalyst, and the phosphine ligand.

-

The vessel is thoroughly purged with an inert gas.

-

A degassed solution of the base in water and the organic solvent are added.

-

The mixture is heated to reflux under an inert atmosphere for 24-48 hours.

-

After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

The polymer is collected by filtration, washed, and dried under vacuum.

Logical Relationship: Polymer Synthesis Workflow

Caption: General workflow for Suzuki polycondensation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules and polymers through various palladium-catalyzed cross-coupling reactions. The presence of multiple reaction sites allows for the strategic and sequential formation of new carbon-carbon bonds, enabling the construction of diverse molecular architectures. The protocols provided herein serve as a guide for researchers and scientists in drug development and materials science to effectively utilize this reagent in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

References

standard experimental setup for using 2,5-Dibromophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,5-Dibromophenylboronic acid in various organic synthesis applications. The protocols and data presented are intended to serve as a comprehensive guide for the effective use of this versatile reagent.

Introduction

This compound is a valuable bifunctional reagent in modern organic synthesis. Its structure, featuring a boronic acid group and two bromine atoms on the phenyl ring, allows for sequential and site-selective cross-coupling reactions. This characteristic makes it a key building block for the synthesis of complex organic molecules, including pharmaceuticals, functional materials, and specialized ligands. The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

Applications

The unique substitution pattern of this compound opens up a range of synthetic possibilities:

-

Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application, enabling the formation of biaryl structures. The boronic acid moiety readily participates in the catalytic cycle, while the two bromine atoms can be selectively addressed in subsequent coupling steps to build more complex scaffolds.

-

Synthesis of Poly(p-phenylene) Derivatives: Through sequential or one-pot polymerization reactions, this compound can be used to synthesize brominated poly(p-phenylene)s. These polymers are of interest for their potential applications in materials science, particularly as conducting polymers or liquid crystals.[1]

-

Precursor for Ligand Synthesis: The dibromo functionality serves as a handle for the introduction of phosphine or other coordinating groups, making it a useful precursor for the synthesis of bidentate and other complex ligands for catalysis.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

-

Ligand (if using a palladium precursor like Pd(OAc)₂, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (0.02 - 0.05 equiv.), and the base (2.0 - 3.0 equiv.).

-

If using a palladium precursor that requires a ligand, add the appropriate ligand (typically in a 1:2 or 1:4 Pd:ligand ratio).

-

Add the anhydrous, degassed solvent to the reaction vessel.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Note: The yields provided are illustrative and based on typical outcomes for similar Suzuki-Miyaura reactions; optimization for specific substrates is recommended.

| Entry | Aryl Halide Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |